(R,S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone
Overview
Description
(R,S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring substituted with a hydroxy group and a benzoyl group that contains both hydroxy and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone typically involves multi-step organic reactions. One common method starts with the preparation of 3-hydroxy-4-methoxybenzaldehyde, which is then reacted with a suitable pyrrolidinone derivative under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(R,S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the benzoyl group may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (R,S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new compounds with desired properties.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (R,S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The hydroxy and methoxy groups in the benzoyl moiety may participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The pyrrolidinone ring can also interact with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde: A precursor in the synthesis of (R,S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone.
4-Hydroxy-3-methoxybenzoic acid: Another compound with similar structural features but different functional groups.
3-Hydroxy-4-methoxybenzyl alcohol: Shares the hydroxy and methoxy substituents but lacks the pyrrolidinone ring.
Uniqueness
This compound is unique due to the combination of its pyrrolidinone ring and the benzoyl group with hydroxy and methoxy substituents. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-hydroxy-1-(3-hydroxy-4-methoxybenzoyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-18-10-3-2-7(6-9(10)15)11(16)13-5-4-8(14)12(13)17/h2-3,6,8,14-15H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOZPAGAAMBEGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901004575 | |
Record name | 3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84264-71-1 | |
Record name | 2-Pyrrolidinone, 3-hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084264711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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